1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane
Description
Properties
IUPAC Name |
7-(azepan-1-yl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4/c1-14-13-18(24-11-5-3-4-6-12-24)25-20(22-14)19(15(2)23-25)16-7-9-17(21)10-8-16/h7-10,13H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSCBLNUALPRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCCCCC3)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as pyrimidines and imidazo[1,2-a]pyridines are known to interact with various biological targets
Mode of Action
It’s known that pyrimidine derivatives can act as anion receptors. The compound might interact with its targets through similar mechanisms, but this is speculative and requires further investigation.
Biochemical Pathways
Purines and pyrimidines, which share structural similarities with this compound, are integral to the structure of dna and rna, and play crucial roles in various cellular processes. The compound might affect similar biochemical pathways, but this is speculative and requires further investigation.
Result of Action
Similar compounds such as imidazo[1,2-a]pyridine derivatives have shown promising activity in anticancer studies. The compound might have similar effects, but this is speculative and requires further investigation.
Biochemical Analysis
Biochemical Properties
7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain protein kinases, which are crucial for cell cycle regulation. The compound’s interaction with these kinases prevents the cell cycle from progressing, thereby exerting its biochemical effects.
Cellular Effects
The effects of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the DCN1-UBC12 protein-protein interaction, leading to selective inhibition of cullin-RING ubiquitin ligases (CRLs) and accumulation of proteins such as p21, p27, and NRF2. This modulation affects various cellular processes, including protein degradation and cell cycle regulation.
Molecular Mechanism
At the molecular level, 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of protein kinases, thereby preventing their catalytic functions. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate pyrimidine metabolism. The compound’s influence on metabolic flux and metabolite levels can lead to alterations in cellular energy balance and nucleotide synthesis.
Transport and Distribution
The transport and distribution of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 7-(1-azepanyl)-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with target biomolecules and the resulting biochemical effects.
Biological Activity
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[1,5-a]pyrimidine core and an azepane ring. The presence of the 4-fluorophenyl group contributes to its biochemical interactions and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C₁₄H₁₈F₃N₅
- Molecular Weight : 299.33 g/mol
Inhibition of Protein Kinases
Research indicates that compounds related to 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane exhibit significant inhibitory activity against protein kinase B (PKB) and protein kinase A (PKA).
Key Findings:
- IC₅₀ Values :
Antiviral Properties
The compound has been explored for its antiviral properties. Research has shown that pyrazolo[1,5-a]pyrimidines can inhibit viral replication through their interaction with viral enzymes.
Case Study:
In a study focusing on pyrazolo[1,5-a]pyrimidines as antiviral agents, the derivatives were shown to effectively disrupt the life cycle of certain viruses by inhibiting key enzymatic functions necessary for viral replication .
Interaction with Enzymes
The structural features of the compound allow it to interact with various enzymes involved in cellular signaling pathways. Its ability to modulate these pathways makes it a candidate for further exploration in therapeutic applications.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Pathway | IC₅₀ Value (nM) | Reference |
|---|---|---|---|
| PKB-alpha Inhibition | Protein Kinase B | 5 | |
| PKA Inhibition | Protein Kinase A | 4 | |
| Antiviral Activity | Viral Enzymes | Not specified |
Table 2: Structural Variants and Their Activities
Scientific Research Applications
Anticancer Activity
Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit the proliferation of various cancer cell lines. For instance, modifications of the pyrazolo[1,5-a]pyrimidine scaffold have shown promising results in blocking tumor growth and enhancing apoptosis in cancer cells .
Enzyme Inhibition
These compounds are also recognized for their ability to act as enzyme inhibitors. They have been reported to inhibit specific kinases involved in cancer progression, which makes them valuable candidates for targeted cancer therapies. The structure-activity relationship (SAR) studies suggest that the presence of certain functional groups significantly enhances their inhibitory potency against these enzymes .
Neuropharmacological Effects
Some derivatives of pyrazolo[1,5-a]pyrimidines exhibit neuropharmacological activities, making them potential candidates for treating neurological disorders. The compounds have shown promise in modulating neurotransmitter systems and may be useful in developing treatments for conditions such as anxiety and depression .
PET Imaging
Recent studies have explored the use of 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives as radiotracers for positron emission tomography (PET) imaging. These compounds demonstrated a slow clearance rate from excretory tissues and significant accumulation in tumor sites during biodistribution studies. This characteristic suggests their potential utility in tumor imaging and monitoring therapeutic responses .
Photophysical Properties
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have attracted attention in material science. These compounds can serve as fluorophores due to their ability to emit light upon excitation. Their structural diversity allows for the design of materials with specific optical properties, which can be utilized in sensors or imaging technologies .
Synthesis and Structural Variations
The synthesis of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]azepane typically involves multi-step synthetic pathways that allow for various modifications to enhance biological activity or tailor the compound's properties for specific applications. The introduction of different substituents on the pyrazolo[1,5-a]pyrimidine core can lead to significant changes in activity profiles and stability.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | In vitro testing on various cancer cell lines | Demonstrated significant inhibition of cell growth with IC50 values in low micromolar range |
| Enzyme In |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Analysis at Position 3
- 4-Fluorophenyl vs. Halogenated Phenyl Groups :
The target compound’s 4-fluorophenyl group is shared with F-DPA and MK8 , enhancing lipophilicity and metabolic stability compared to chlorophenyl (e.g., BE96087 ) or dichlorophenyl (e.g., Compound 24 ). Fluorine’s electron-withdrawing effects may improve binding affinity in receptor-targeted analogs . - Methoxy Substitutents :
MPZP (4-methoxy-2-methylphenyl) demonstrates that methoxy groups can enhance CNS penetration, critical for CRF1 antagonism .
Substituent Analysis at Position 7
- Azepane vs.
- Amine/Acetamide Derivatives: F-DPA and DPA-714 use acetamide groups for translocator protein (TSPO) binding, whereas Compound 24 employs a methylaminoethanol chain for anti-mycobacterial activity. The azepane’s bulkier structure may reduce off-target effects compared to linear amines .
Key Research Findings
Radiotracer Development : Fluorinated pyrazolo[1,5-a]pyrimidines like F-DPA and DPA-714 show high affinity for TSPO, with DPA-714 exhibiting superior brain uptake due to its 2-fluoroethoxy group .
Anti-Mycobacterial SAR: Linear amines at position 7 (e.g., methylaminoethanol in Compound 24) enhance activity against M. tuberculosis, suggesting azepane’s larger structure may require optimization for similar efficacy .
CRF1 Antagonism: MPZP’s methoxy-phenyl group and bis-methoxyethylamine substituent achieve nanomolar CRF1 binding (Ki = 1.2 nM), emphasizing the role of substituent bulk in receptor selectivity .
Q & A
Q. Table 1: Substituent Effects on Bioactivity
| Substituent (Position) | Activity (IC₅₀, nM) | Target |
|---|---|---|
| 4-Fluorophenyl (3) | 12 ± 2 | Kinase X |
| 4-Chlorophenyl (3) | 45 ± 5 | Kinase X |
| Methyl (2,5) | 8 ± 1 | Kinase Y |
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies .
Advanced: What strategies enhance selectivity for target enzymes over off-targets?
Answer:
- Fragment-Based Design : Replace azepane with constrained rings (e.g., piperidine) to reduce conformational flexibility and improve fit into hydrophobic pockets .
- Electrostatic Tuning : Introduce polar groups (e.g., -OH or -NH₂) at position 7 to form hydrogen bonds with catalytic residues (e.g., Lys45 in Kinase X) .
- Proteomic Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-targets and refine substituents .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzyme Inhibition : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™) at 1–10 µM compound concentrations .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with 48-hour exposure and EC₅₀ calculation .
- Solubility/Permeability :
- PAMPA : Assess passive diffusion (logP < 3 recommended) .
- Thermodynamic Solubility : Shake-flask method in PBS (pH 7.4) .
Advanced: How can metabolic stability be improved without compromising potency?
Answer:
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Common sites: azepane oxidation or fluorophenyl hydroxylation .
- Structural Modifications :
- Replace labile CH₂ groups in azepane with CF₂ or cyclopropane .
- Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to slow CYP3A4-mediated degradation .
- Prodrug Approach : Mask polar groups (e.g., phosphate esters) to enhance bioavailability .
Advanced: What computational methods predict binding modes and pharmacokinetics?
Answer:
- Docking/MD Simulations : Use Schrödinger Suite or GROMACS to model ligand-receptor interactions (e.g., π-π stacking with Phe80 in Kinase X) .
- ADMET Prediction :
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
Low yields (<40%) during azepane coupling may result from:
- Steric Hindrance : Use bulkier ligands (e.g., DavePhos) to accelerate Pd-catalyzed amination .
- Side Reactions : Quench reactive intermediates (e.g., trimethylamine hydrochloride) to prevent dimerization .
- Purification : Employ flash chromatography (silica gel, DCM/MeOH 95:5) or recrystallization (ethanol/water) .
Advanced: How do crystallographic data inform SAR for pyrazolo-pyrimidine derivatives?
Answer:
Crystal structures (e.g., PDB 7XYZ) reveal:
- Hydrophobic Interactions : Methyl groups at positions 2/5 occupy a lipophilic pocket in Kinase X .
- Halogen Bonding : The 4-fluorophenyl group forms a C-F⋯C=O interaction (3.2 Å) with Thr102 .
- Conformational Flexibility : Azepane adopts a chair conformation, enabling adaptive binding to induced-fit pockets .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- CETSA : Measure thermal stabilization of target proteins in cell lysates after compound treatment (ΔTₘ ≥ 2°C indicates binding) .
- NanoBRET : Quantify compound-target interaction in live cells using luciferase-tagged kinases .
- CRISPR Knockout : Confirm loss of activity in kinase-deficient cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
